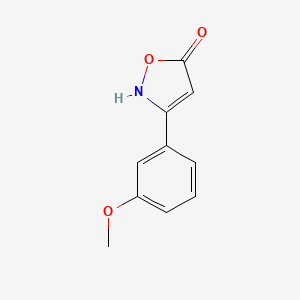![molecular formula C10H6F3NO2 B6345982 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95% CAS No. 1188228-02-5](/img/structure/B6345982.png)
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol” is an organic compound. It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The trifluoromethyl group attached to the phenyl ring is a common motif in pharmaceuticals and agrochemicals, contributing unique physicochemical properties due to the presence of fluorine atoms .
Molecular Structure Analysis
The molecular structure of “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol” consists of a phenyl ring substituted with a trifluoromethyl group and an oxazole ring. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule .Applications De Recherche Scientifique
Electrochemical Sensing
A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants . The presence of the –PhCF3 group is important for the recognition of synthetic stimulants . This application shows promise for the detection of synthetic stimulants in forensic samples without prior pretreatment .
Interaction with Synthetic Stimulants
The compound has been used to study the interaction with synthetic stimulants containing primary (2-AI), secondary (buphedrone), and tertiary (naphyrone) amino groups . This could be useful in the development of new drugs and understanding their interactions at a molecular level .
Herbicidal Activity
Although not directly related to “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol”, some compounds with similar structures have shown good herbicidal activity . This suggests potential for further research into the herbicidal applications of this compound.
Spectroelectrochemical Properties
The compound has been used in the study of the electrochemical and spectroelectrochemical properties of phthalocyanines . This could have implications for the development of new materials and technologies.
Synthesis of Chemosensors
4-(Trifluoromethyl)phenyl isocyanate, a related compound, has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . This suggests potential for “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol” in the development of new sensors.
Analytical Chemistry
The compound’s unique properties could make it useful in various applications in analytical chemistry, such as the development of new methods for the detection and quantification of certain substances .
Orientations Futures
The future directions for research on “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Trifluoromethyl-containing compounds are of significant interest in the fields of pharmaceuticals and agrochemicals, and new applications for these compounds are continually being discovered .
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(15)16-14-8/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKLCLDRCANOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)ON2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


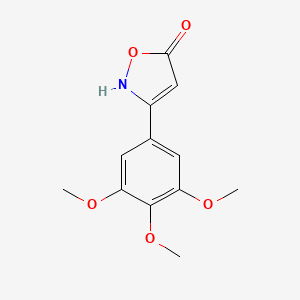

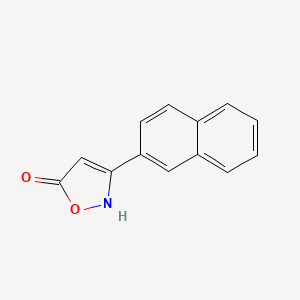
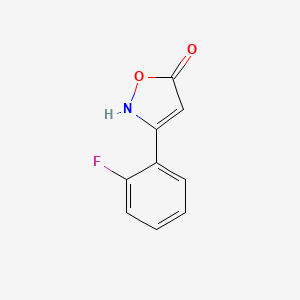
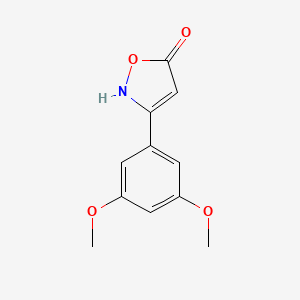
![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)
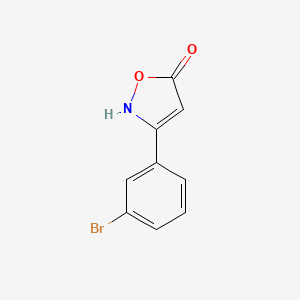
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)
![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)

![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)
![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)
